4-Nitrobenzaldehyde chemical structure and properties
4-Nitrobenzaldehyde chemical structure and properties
An In-depth Technical Guide to 4-Nitrobenzaldehyde: Structure, Properties, and Applications
Introduction
4-Nitrobenzaldehyde (CAS No: 555-16-8) is an organic aromatic compound featuring a benzaldehyde ring substituted with a nitro group at the para-position[1][2][3]. This unique structure, containing both an aldehyde and a nitro functional group, makes it a highly versatile intermediate in organic synthesis[4][5]. Its reactivity is pivotal in the production of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
4-Nitrobenzaldehyde is a C-nitro compound that is benzaldehyde substituted at the para-position with a nitro group.
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IUPAC Name: 4-nitrobenzaldehyde
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Synonyms: p-Nitrobenzaldehyde, Benzaldehyde, 4-nitro-, p-Formylnitrobenzene
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Chemical Formula: C₇H₅NO₃
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SMILES: C1=CC(=CC=C1C=O)--INVALID-LINK--[O-]
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InChI Key: BXRFQSNOROATLV-UHFFFAOYSA-N
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-Nitrobenzaldehyde are summarized in the tables below. It typically appears as a slightly yellowish crystalline powder.
Data Presentation: Quantitative Properties
Table 1: Physical and Chemical Properties of 4-Nitrobenzaldehyde
| Property | Value | References |
| Molecular Weight | 151.12 g/mol | |
| Melting Point | 103 to 106 °C (217 to 223 °F; 376 to 379 K) | |
| Boiling Point | 300 °C (572 °F; 573 K) | |
| Density | 1.546 g/cm³ | |
| Flash Point | 155.2°C | |
| Water Solubility | Limited solubility. Soluble in hot water. | |
| Organic Solvent Solubility | Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Slightly soluble in ether. | |
| logP (Octanol/Water) | 0.767 | |
| Appearance | Slightly yellowish or yellow to brown crystalline powder. |
Table 2: Spectroscopic Data for 4-Nitrobenzaldehyde
| Technique | Key Peaks / Data | References |
| ¹H NMR (in CDCl₃) | δ 10.17 (s, 1H, -CHO), δ 8.42 (d, 2H, Ar-H), δ 8.10 (d, 2H, Ar-H) | |
| IR (Nujol Mull, cm⁻¹) | ~3105 (Ar C-H stretch), ~1705 (C=O stretch, conjugated aldehyde), ~1610 (Ar C=C stretch), ~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch) | |
| Mass Spec (EI) | m/z 151 (M⁺), 150, 121, 105, 93, 77, 65, 51 | |
| UV-Vis | Data available in NIST Chemistry WebBook |
Synthesis and Reactivity
Synthesis
4-Nitrobenzaldehyde is primarily synthesized through the oxidation of 4-nitrotoluene. A common laboratory method involves the use of chromium(VI) oxide in acetic anhydride, which proceeds via a nitrobenzyldiacetate intermediate. Another route is the hydrolysis of 4-nitrobenzalbromide.
Reactivity
The chemical behavior of 4-nitrobenzaldehyde is dictated by its two functional groups.
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Aldehyde Group: As an electrophile, it readily undergoes nucleophilic addition reactions. It is a common substrate in reactions like aldol condensations, Wittig reactions, and reductive aminations. For instance, it reacts with ketones like acetone or cyclohexanone in aldol reactions, often catalyzed by bases or enzymes.
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Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amine group (-NH₂). This transformation is crucial for synthesizing more complex molecules, particularly in pharmaceutical development.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzaldehyde from 4-Nitrotoluene
This protocol is based on the oxidation method using chromium trioxide.
Materials:
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4-nitrotoluene
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Glacial acetic acid
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Acetic anhydride
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Concentrated sulfuric acid
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Chromium trioxide (CrO₃)
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Ethanol
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Water, ice
Procedure:
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Preparation of Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-nitrotoluene in glacial acetic acid and acetic anhydride. Cool the mixture to 5°C in an ice bath.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10°C.
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Oxidation: Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. Stir the mixture for several hours after the addition is complete.
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Isolation of Intermediate: Pour the reaction mixture into a beaker containing chipped ice and water. The intermediate, p-nitrobenzaldiacetate, will precipitate. Isolate the solid by suction filtration and wash with cold water.
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Hydrolysis: Prepare a mixture of the crude p-nitrobenzaldiacetate, water, ethanol, and a catalytic amount of concentrated sulfuric acid. Reflux the mixture for approximately 30 minutes.
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Product Isolation and Purification: Filter the hot solution and cool the filtrate in an ice bath to crystallize the 4-nitrobenzaldehyde. Collect the crystals by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: L-Proline Catalyzed Aldol Reaction with Acetone
This protocol describes a representative asymmetric aldol condensation.
Materials:
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4-Nitrobenzaldehyde
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Acetone (reagent grade, used as reactant and solvent)
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L-Proline (catalyst)
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Deuterated chloroform (CDCl₃) for NMR analysis
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a reaction vial, dissolve 4-nitrobenzaldehyde and L-proline (e.g., 20 mol%) in neat acetone.
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Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds cleanly to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
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Work-up: Once the reaction is complete, remove the acetone under reduced pressure.
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Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: Characterize the purified aldol product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. The enantiomeric excess can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Applications in Research and Drug Development
4-Nitrobenzaldehyde is a valuable building block in the pharmaceutical industry. Its derivatives are integral to the synthesis of various complex drug molecules. The aldehyde functional group allows for chain extension and introduction of new functionalities, while the nitro group can be reduced to an amine, a common pharmacophore.
Recent research has explored derivatives of 4-nitrobenzaldehyde for their potential as anticancer agents. Studies have investigated novel drugs derived from 4-nitrobenzaldehyde, which, when conjugated with carbon quantum dots, show enhanced cytotoxic effects on cancer cell lines like PC3 (prostate cancer). One photodynamic therapy approach involves injecting nitrobenzaldehyde directly into a tumor, which, upon activation with UV light, can rapidly induce cancer cell death. It is also used as a reagent in decarboxylative aldol reactions catalyzed by enzymes in organic co-solvent mixtures.
Safety and Handling
4-Nitrobenzaldehyde is associated with several hazards. It is known to cause serious eye irritation and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.
Precautions for Safe Handling:
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Use only under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side protection, and protective clothing.
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Avoid dust formation and inhalation.
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Wash hands thoroughly after handling.
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Store in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials like strong oxidizing agents and strong bases.
